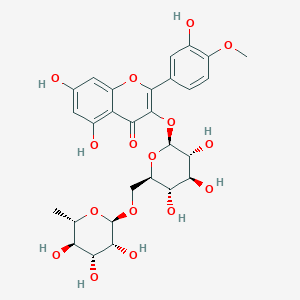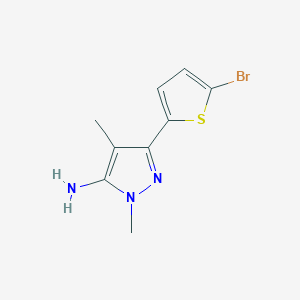
3-(5-Bromothiophen-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Bromothiophen-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound that contains both a thiophene and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine typically involves the cyclization of 5-bromo-2-thienyl chalcones with hydrazine derivatives. One common method involves the use of microwave irradiation in the presence of a green catalyst such as fly ash: H2SO4 . This method is environmentally friendly and provides good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
3-(5-Bromothiophen-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds.
科学研究应用
3-(5-Bromothiophen-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with antimicrobial and anticancer properties.
Materials Science: The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 3-(5-Bromothiophen-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
相似化合物的比较
Similar Compounds
5-(4-Bromophenyl)-3-aryl-1,2,4-triazolo[4,3-c]quinazolines: These compounds also contain a bromine-substituted heterocyclic ring and have applications in medicinal chemistry.
Thiophene-Based Conjugated Polymers: These polymers have similar electronic properties and are used in optoelectronic applications.
Uniqueness
3-(5-Bromothiophen-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine is unique due to its combination of a thiophene and pyrazole ring, which imparts distinct electronic and chemical properties. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C9H10BrN3S |
|---|---|
分子量 |
272.17 g/mol |
IUPAC 名称 |
5-(5-bromothiophen-2-yl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C9H10BrN3S/c1-5-8(12-13(2)9(5)11)6-3-4-7(10)14-6/h3-4H,11H2,1-2H3 |
InChI 键 |
YQFMNAVGQJDLRL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(N=C1C2=CC=C(S2)Br)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



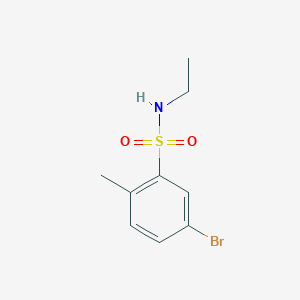
![Racemic-(3R,3aR,7aR)-tert-butyl3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13063169.png)

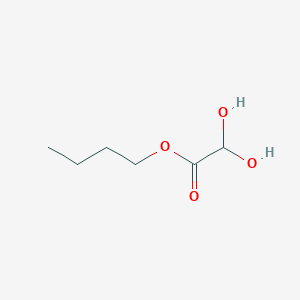

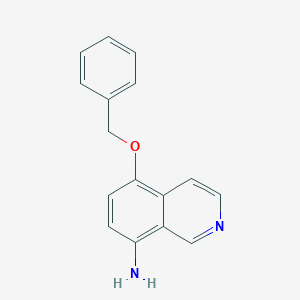
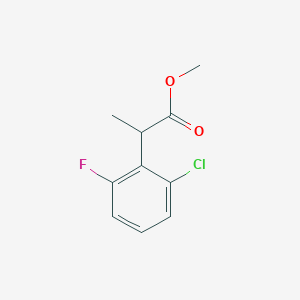
![2-[(5-Methylheptan-3-yl)amino]propan-1-ol](/img/structure/B13063202.png)
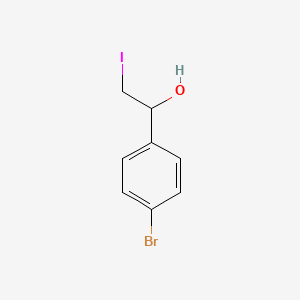
![Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13063211.png)


